(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate
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Overview
Description
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include ethyl bromoacetate, sodium ethoxide, and methoxybenzaldehyde, under conditions such as reflux in ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Imidazole derivatives: Utilized in pharmaceuticals and agrochemicals.
Uniqueness
What sets (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-15-7-8-16-18(12-15)29-20(21(16)23)11-14-6-9-17(19(10-14)25-3)28-13(2)22(24)26-4/h6-13H,5H2,1-4H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVAUCOSHKKNGZ-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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